Cyano(hydroxyimino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(hydroxyimino)acetic acid is a compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives . It is also known as a highly efficient coupling additive and is considered a safer, non-explosive alternative to HOBt .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . A study on the synthesis and characterization of Ni(II) and Cu(II) cyanoximates indicates that this compound can be synthesized from its precursor .
Molecular Structure Analysis
The molecular formula of this compound is C3H2N2O3 . The compound has a molecular weight of 114.06 g/mol . The InChIKey of the compound is CNEFRTDDIMNTHC-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 114.06 g/mol . The compound has a topological polar surface area of 93.7 Ų and a complexity of 174 .
Scientific Research Applications
Ligand for Metal Ions : It was found to be an effective ligand for copper(II) and nickel(II) ions, forming dimeric complexes. This property makes it useful in studies involving metal coordination chemistry (Sliva et al., 1998).
Thionation Reactant : In a study, it was converted into its dithio derivative, highlighting its potential for chemical synthesis and modification (Hung et al., 2017).
Study of Hydrogen Bonding : Its behavior in hydrogen bonding was studied, offering insights into its electron-withdrawing effects, which are crucial in molecular structure analysis (Malek et al., 2004).
Synthesis of Ureas and Hydroxamic Acids : Demonstrated use in the synthesis of ureas and hydroxamic acids from carboxylic acids, indicating its role in organic synthesis and drug development (Thalluri et al., 2014).
Additive in Synthesis of Novel Compounds : Used as an additive in the synthesis of α-ketoamide derivatives, showcasing its utility in enhancing reaction efficiency and product purity (El‐Faham et al., 2013).
pH Modulatory Agent in Peptide Chemistry : Its derivative, Oxyma, was evaluated for its buffering capacity in peptide chemistry, highlighting its utility in reducing side reactions (Subirós‐Funosas et al., 2012).
Interaction with Metal Ions : Studied for its interaction with sodium(I), nickel(II), and copper(II) ions, contributing to understanding of metal-ligand interactions in coordination chemistry (Malek et al., 2005).
Advancements in Acylation Methodologies : Reviewed for its role in recent advancements in acylation chemistry, particularly in peptide, amide, and ester bond formation (Subirós‐Funosas et al., 2014).
Mechanism of Action
Target of Action
Cyano(hydroxyimino)acetic acid, also known as Ethyl cyanohydroxyiminoacetate or Oxyma, primarily targets carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC .
Mode of Action
The compound interacts with its targets by suppressing base catalyzed side reactions, in particular, racemization . This is due to its pronounced acidity (pKa 4.60) . It displays a remarkable capacity to suppress racemization and an impressive coupling efficiency in both automated and manual synthesis .
Biochemical Pathways
This compound affects the peptide synthesis pathway. It is used as a coupling additive in the conventional peptide linking in solution, as in automated Merrifield synthesis on a solid-phase peptide synthesis . It is extensively adopted in the pharmaceutical platform for the synthesis of various scaffolds such as Weinreb Amides and Oligobenzamides .
Pharmacokinetics
It is known that the compound is a white solid which is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (dmf) . This solubility likely impacts its bioavailability.
Result of Action
The result of the action of this compound is the high yields and the low racemization of the peptides obtained . For example, the stepwise liquid-phase synthesis of the dipeptide Z-L-Phg-L-Val-OMe yields the LL-product with 81-84% which is free from racemic DL dipeptide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. The compound exhibits a markedly slowed thermal decomposition on heating . Also, because of the rapid hydrolysis of the ester, the reaction should be carried out at pH 4.5 .
Safety and Hazards
Cyano(hydroxyimino)acetic acid is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Properties
IUPAC Name |
2-cyano-2-hydroxyiminoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEFRTDDIMNTHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00824046 |
Source
|
Record name | Cyano(hydroxyimino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78325-18-5 |
Source
|
Record name | Cyano(hydroxyimino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of identifying 2-cyano-2-hydroxyiminoacetic acid in the metabolism of cymoxanil in rats?
A1: The study demonstrated that following a single oral dose of radiolabeled cymoxanil, rats metabolized the fungicide extensively. 2-Cyano-2-hydroxyiminoacetic acid was identified as one of the metabolites present in the urine. This finding indicates that cymoxanil undergoes metabolic transformation in the rat, with this specific compound being one of the breakdown products []. While the study focused on identifying metabolites, it did not investigate the individual biological activity or toxicological properties of 2-cyano-2-hydroxyiminoacetic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.